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Introduction

Collagen is the most abundant protein in mammals, providing structural integrity to the

extracellular matrix (ECM) of connective tissues.[1] Among the 28 distinct types of collagen,

types I and III are the most prevalent fibrillar collagens.[2][3] Type I collagen forms thick, highly

organized fibers that impart tensile strength, while type III collagen forms thinner, more delicate

reticular fibers, providing pliability.[4][5] The relative ratio and organization of collagen I and III

are critical indicators of tissue health, development, and pathology. Alterations in this ratio are

associated with various conditions, including fibrosis, wound healing, and cancer progression.

[5]

Picrosirius Red (PSR) staining, in conjunction with polarized light microscopy, is a powerful and

widely used method for the visualization and quantification of collagen types I and III in

histological sections.[6] This technique leverages the intrinsic birefringence of collagen, which

is significantly enhanced by the binding of the elongated, anionic Sirius Red dye molecules

parallel to the cationic collagen fibers.[2][6]
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The methodology is based on the principle that the polarization color of PSR-stained collagen

fibers under polarized light is dependent on the thickness and packing density of the fibers.[5]

[7] When viewed through a polarized light microscope, thicker, more densely packed collagen I

fibers exhibit a strong birefringence, appearing as yellow, orange, or red.[5][8] In contrast,

thinner, less organized type III collagen fibers show a weaker birefringence and appear green.

[8][9] This color difference allows for the specific identification and subsequent quantification of

the two collagen subtypes within a single tissue section.

Applications

This technique is invaluable for researchers, scientists, and drug development professionals for

a variety of applications:

Fibrosis Research: To assess the progression and regression of fibrotic diseases in organs

such as the liver, lung, kidney, and heart by quantifying the accumulation of collagen I.

Oncology: To study the tumor microenvironment and the role of collagen remodeling in

cancer invasion and metastasis.[5][10]

Wound Healing: To monitor the changes in collagen composition during the different phases

of tissue repair.

Biomaterial and Tissue Engineering: To evaluate the collagen architecture of engineered

tissues and scaffolds.[1]

Drug Development: To assess the efficacy of anti-fibrotic therapies by measuring changes in

the collagen I/III ratio.
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Caption: Principle of collagen differentiation using polarized light microscopy.
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Caption: Experimental workflow for collagen quantification.
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Experimental Protocols
This section provides a detailed methodology for the quantification of collagen I and III from

paraffin-embedded tissue sections.

I. Materials and Reagents

Fixative: 10% Neutral Buffered Formalin (NBF)

Picrosirius Red Staining Solution:

Sirius Red F3B (C.I. 35782, also known as Direct Red 80)[11]

Saturated aqueous solution of picric acid

To prepare: Dissolve 0.1 g of Sirius Red in 100 mL of saturated aqueous picric acid.[12]

Acidified Water: 0.5% acetic acid in distilled water (5 mL glacial acetic acid per 1 L of water).

[8][13]

Dehydrating and Clearing Reagents:

Graded ethanol series (e.g., 80%, 90%, 95%, 100%)[11]

Xylene

Mounting Medium: Resinous mounting medium (e.g., Permount)

Equipment:

Microtome

Staining jars

Light microscope equipped with linear polarizers (polarizer and analyzer)

II. Protocol for Picrosirius Red Staining

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.[8][11]
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Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes

each. b. Immerse slides in two changes of 100% ethanol for 2 minutes each. c. Immerse

slides in 95% ethanol for 2 minutes. d. Immerse slides in 90% ethanol for 2 minutes. e.

Immerse slides in 80% ethanol for 2 minutes. f. Rinse thoroughly in distilled water.[11]

Nuclear Staining (Optional): a. Stain nuclei with Weigert's hematoxylin if desired. b. Wash in

running tap water for 10 minutes.[13] Note that the subsequent long incubation in the acidic

Picrosirius Red solution can cause de-staining of nuclei.[11]

Picrosirius Red Staining: a. Immerse slides in the Picro-Sirius Red solution for 60 minutes at

room temperature.[9][13] This ensures near-equilibrium staining. Shorter times are not

recommended.[11]

Washing and Dehydration: a. Wash the slides in two changes of acidified water (0.5% acetic

acid) for 2 minutes each. This step is critical to prevent the loss of dye.[11][13] b. Vigorously

shake slides to physically remove most of the water.[11] c. Dehydrate rapidly in three

changes of 100% ethanol.[13] d. Clear in two changes of xylene.[11] e. Mount with a

resinous mounting medium.[9]

III. Image Acquisition

Use a light microscope equipped with a polarizer placed between the light source and the

specimen, and an analyzer placed between the objective and the eyepiece/camera.

Set the polarizer and analyzer to a crossed position to achieve a dark background.

Place the stained slide on the microscope stage.

Acquire high-resolution digital color images of the regions of interest. It is important to rotate

the stage to ensure all birefringent fibers are visualized, as fibers oriented parallel to the

polarizer or analyzer axis will appear dark.[11]

Maintain consistent microscope settings (e.g., light intensity, exposure time, white balance)

for all images within an experiment to ensure comparability.

IV. Quantitative Image Analysis
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Image analysis can be performed using software such as ImageJ or Fiji.[14][15]

Image Preparation: Open the acquired RGB image in the software.

Color Thresholding: a. Calibrate the color thresholds to specifically select for the desired

hues. b. Isolate pixels corresponding to type III collagen (green). A typical hue range for

green is 24-135.[16] c. Isolate pixels corresponding to type I collagen (yellow/orange/red). A

typical hue range for red/yellow is 2-38.[16] d. Create binary masks for each color.

Area Measurement: a. Define a Region of Interest (ROI) to exclude background and

artifacts. b. Measure the area of green pixels (Type III collagen) and the area of

red/yellow/orange pixels (Type I collagen) within the ROI. c. Measure the total tissue area

within the ROI.

Calculation: a. Calculate the percentage of each collagen type relative to the total tissue

area:

% Collagen I = (Area of Red/Yellow/Orange Pixels / Total Tissue Area) x 100
% Collagen III = (Area of Green Pixels / Total Tissue Area) x 100 b. Calculate the Collagen
I/III ratio:
Ratio = % Collagen I / % Collagen III

Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate

comparison between different experimental groups.

Table 1: Representative Quantitative Analysis of Collagen Content
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Group
ID

Sample
ID

Total
Tissue
Area
(µm²)

Collage
n I Area
(µm²)

%
Collage
n I

Collage
n III
Area
(µm²)

%
Collage
n III

Collage
n I/III
Ratio

Control CTRL-01
1,500,00

0
150,000 10.0 300,000 20.0 0.50

CTRL-02
1,450,00

0
148,000 10.2 295,000 20.3 0.50

CTRL-03
1,520,00

0
155,000 10.2 310,000 20.4 0.50

Treatmen

t A

TRT-A-

01

1,480,00

0
450,000 30.4 145,000 9.8 3.10

TRT-A-

02

1,510,00

0
465,000 30.8 150,000 9.9 3.11

TRT-A-

03

1,490,00

0
455,000 30.5 148,000 9.9 3.08

Treatmen

t B

TRT-B-

01

1,530,00

0
230,000 15.0 225,000 14.7 1.02

TRT-B-

02

1,500,00

0
228,000 15.2 220,000 14.7 1.03

TRT-B-

03

1,550,00

0
235,000 15.2 230,000 14.8 1.03

Note: The values presented in this table are for illustrative purposes only and will vary

depending on the tissue type and experimental conditions.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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